molecular formula C17H14N2O5 B5886168 N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5886168
M. Wt: 326.30 g/mol
InChI Key: VISGKRUDNQXYME-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters that are involved in the regulation of mood, emotions, and behavior. By increasing the levels of these neurotransmitters in the brain, N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can produce a range of effects such as euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have neurotoxic effects, which can lead to long-term damage to the brain.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages as a research tool, including its unique chemical structure and potential applications in various fields. However, there are also several limitations to its use, including its potential for neurotoxicity and the lack of long-term safety data.

Future Directions

There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, including the development of safer and more effective analogs, the exploration of its potential therapeutic applications, and the investigation of its long-term effects on the brain. Additionally, more research is needed to fully understand the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its effects on the body.

Synthesis Methods

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with paraformaldehyde and sodium cyanoborohydride to obtain N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. This method has been optimized and yields high purity N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with good reproducibility.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect has been linked to the potential use of N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the treatment of depression and anxiety.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(16-9-21-12-3-1-2-4-14(12)24-16)19-18-8-11-5-6-13-15(7-11)23-10-22-13/h1-8,16H,9-10H2,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISGKRUDNQXYME-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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